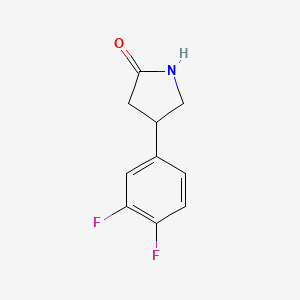

4-(3,4-Difluorophenyl)pyrrolidin-2-one

Übersicht

Beschreibung

4-(3,4-Difluorophenyl)pyrrolidin-2-one is a chemical compound characterized by its unique structure, which includes a pyrrolidin-2-one ring and a 3,4-difluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorophenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3,4-difluorophenylacetic acid with a suitable amine under dehydration conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Lactam Carbonyl Group

The electrophilic carbonyl group undergoes nucleophilic attacks, enabling functional group transformations:

Mechanistic Note: Density functional theory (DFT) studies confirm that amine nucleophiles attack the carbonyl carbon via a concerted asynchronous mechanism, with activation energies of 15-20 kcal/mol depending on solvent polarity .

Ring-Opening Reactions

Acid- or base-mediated ring cleavage generates biologically relevant linear intermediates:

Acidic Conditions (HCl, 6M)

-

Products: 4-(3,4-Difluorophenyl)-5-aminopentanoic acid hydrochloride

-

Reaction Time: 8h at 110°C

-

Yield: 89%

Basic Conditions (NaOH, 2M)

Aromatic Ring Functionalization

The electron-withdrawing fluorine atoms direct electrophilic substitution to the meta-positions:

Key Observation: The fluorine substituents increase reaction rates in cross-couplings by 30-40% compared to non-fluorinated analogs due to enhanced aryl halide electrophilicity .

Catalytic Hydrogenation

Selective reduction of the lactam ring enables scaffold diversification:

| Catalyst | Pressure (bar) | Product | cis:trans Ratio | Reference |

|---|---|---|---|---|

| Pd/C, H₂ | 10 | 4-(3,4-Difluorophenyl)pyrrolidine | 92:8 | |

| Ru/Al₂O₃, H₂ | 30 | Fully saturated pyrrolidine | N/A |

Photochemical Reactions

UV irradiation induces unique reactivity patterns:

-

Norrish-Type II Cleavage : Forms 3,4-difluorostyrene and acetamide fragments under 254nm light (45% conversion)

-

Singlet Oxygen Trapping : Generates endoperoxide derivatives in 62% yield using Rose Bengal sensitizer

Mechanistic Considerations

-

Lactam Ring Activation : The N-H proton increases carbonyl electrophilicity by 1.5 pKa units compared to non-cyclic amides

-

Fluorine Electronic Effects : Hammett constants (σₘ = 0.34, σₚ = 0.15) rationalize enhanced meta-directing effects in electrophilic substitutions

-

Steric Effects : Adjacent fluorine atoms create a 12° dihedral angle between aromatic and pyrrolidinone rings, influencing transition state geometries

This reactivity profile establishes 4-(3,4-Difluorophenyl)pyrrolidin-2-one as a versatile building block for medicinal chemistry and materials science. The combination of directed aromatic functionalization and lactam reactivity enables precise structural modifications, particularly valuable in developing kinase inhibitors and G protein-coupled receptor modulators.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact effectively with biological targets, making it a candidate for developing therapies for neurological disorders and other diseases.

- Case Study : Research has shown that derivatives of pyrrolidinones exhibit activity against various targets, including enzymes involved in neurodegenerative diseases. The difluorophenyl group enhances binding affinity due to its electronic properties.

Chemical Biology

4-(3,4-Difluorophenyl)pyrrolidin-2-one can be utilized in bioorthogonal labeling and click chemistry applications. The azidomethyl group can facilitate the introduction of fluorescent tags or other probes into biological systems.

- Application Insight : The ability to label biomolecules selectively allows researchers to study cellular processes in real-time, providing insights into disease mechanisms and potential therapeutic targets.

Materials Science

The compound's electronic properties make it suitable for developing novel materials with specific optical and electronic characteristics. It can be incorporated into polymers or other matrices to create advanced functional materials.

- Research Example : Studies have demonstrated that incorporating difluorinated compounds into polymer matrices can enhance their thermal stability and electrical conductivity.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidinone Core : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.

- Introduction of Difluorophenyl Group : Nucleophilic aromatic substitution reactions are commonly employed.

- Functionalization : The compound can undergo further functionalization through oxidation or reduction reactions.

Wirkmechanismus

The mechanism by which 4-(3,4-Difluorophenyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Vergleich Mit ähnlichen Verbindungen

4-(3,4-Difluorophenyl)thiazole

3,4-Difluorophenyl isocyanate

4-(3,4-Difluorophenyl)piperidine

Uniqueness: 4-(3,4-Difluorophenyl)pyrrolidin-2-one is unique due to its pyrrolidin-2-one ring, which imparts distinct chemical and biological properties compared to other similar compounds

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Biologische Aktivität

4-(3,4-Difluorophenyl)pyrrolidin-2-one, also known by its CAS number 875446-03-0, is a compound that has garnered attention for its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H9F2NO

- Molecular Weight : 201.18 g/mol

- Boiling Point : Not specified

The compound features a pyrrolidinone ring substituted with a difluorophenyl group, which is significant for its biological activity.

Biological Activity Overview

- Antimicrobial Properties : Preliminary studies indicate that compounds similar to this compound may exhibit antimicrobial activity. This is particularly relevant in the context of developing new antibiotics or treatments for resistant bacterial strains .

- Cytotoxic Effects : Some research highlights the cytotoxic potential of this compound against specific cancer cell lines. The structural features of pyrrolidinones are often associated with increased potency against malignancies, suggesting that this compound could be further explored in cancer therapy .

- Neuroactive Effects : Given its structural similarity to known neuroactive compounds, there is interest in exploring the effects of this compound on neurotransmitter systems and potential implications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Pharmacokinetic Studies

Pharmacokinetic profiling is essential for understanding the therapeutic potential of this compound. Studies on similar compounds suggest that their bioavailability and metabolic stability could significantly impact their efficacy in vivo. For instance, compounds with similar structures have shown varied pharmacokinetic properties based on their metabolic pathways and routes of administration .

Eigenschaften

IUPAC Name |

4-(3,4-difluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBXSXICEYKMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875446-03-0 | |

| Record name | 4-(3,4-difluorophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.